Ambelline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ambelline is an alkaloid.
Scientific Research Applications
Kinetic Properties in Enzymatic Processes
Research on 3alpha-hydroxysteroid dehydrogenase from Pseudomonas testosteroni, closely related to the compound , delves into its kinetic properties. This enzyme demonstrates varied reaction velocities with different cofactors and substrates, highlighting its potential utility in enzymatic studies and applications (Skålhegg, 1975).
Role in Apoptosis and Cancer Research
A study on a structurally similar compound, 3Alpha-acetyl-11-keto-alpha-boswellic acid, demonstrates its efficacy in inhibiting the growth of chemotherapy-resistant human prostate cancer cells and inducing apoptosis, both in vitro and in vivo. This suggests a potential role for similar compounds in cancer treatment and research (Büchele et al., 2006).
Antifeedant Activity in Agricultural Research
Compounds related to (3alpha,11S)-1,2-Didehydro-3,7-dimethoxycrinan-11-ol, like Eudesmane-type sesquiterpenoids, have been investigated for their antifeedant activity against Spodoptera frugiperda, a common agricultural pest. This highlights their potential application in developing natural pest deterrents (Vera et al., 2008).
Implications in Cellular and Molecular Biology
Research on hepatocyte nuclear factor 3/fork head homolog 11, which has a functional relationship with similar compounds, illustrates its expression in proliferating cells of embryonic and adult tissues. This suggests applications in understanding cellular processes and potential therapeutic implications (Ye et al., 1997).
Contribution to Organic Chemistry Synthesis
Studies like the synthesis of 7,8-Didehydro-3,4-Dimethoxy-17-Methylmorphinan-6-one showcase the relevance of compounds with similar structures in organic chemistry, particularly in the synthesis of complex organic molecules (Gurp et al., 2010).
Properties
Molecular Formula |
C18H21NO5 |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
(1R,13R,15R,18R)-9,15-dimethoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraen-18-ol |
InChI |
InChI=1S/C18H21NO5/c1-21-10-3-4-18-12-6-13-17(24-9-23-13)16(22-2)11(12)7-19(8-15(18)20)14(18)5-10/h3-4,6,10,14-15,20H,5,7-9H2,1-2H3/t10-,14+,15-,18+/m0/s1 |
InChI Key |
QAHZAHIPKNLGAS-KZRPXEQKSA-N |
Isomeric SMILES |
CO[C@@H]1C[C@@H]2[C@]3(C=C1)[C@H](CN2CC4=C(C5=C(C=C34)OCO5)OC)O |
Canonical SMILES |
COC1CC2C3(C=C1)C(CN2CC4=C(C5=C(C=C34)OCO5)OC)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.